molecular formula C22H18 B1595494 Benzene, 1,3-bis(1-phenylethenyl)- CAS No. 34241-86-6

Benzene, 1,3-bis(1-phenylethenyl)-

Cat. No. B1595494
CAS RN: 34241-86-6
M. Wt: 282.4 g/mol
InChI Key: YVWBWDZQFGXBOT-UHFFFAOYSA-N
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Patent
US05561210

Procedure details

Isoprene, sec-BuLi solution (1.3M in cyclohexane), anhydrous tetrahydrofuran (THF), anhydrous dimethylsulfoxide (DMSO), pentamethyldiethylenetriamine (PMDETA) and 1,3-diisopropenylbenzene (1) were obtained from Aldrich Chemical Company, Milwaukee, Wis. 1,3-bis(1-phenylethenyl)benzene (3) was obtained from the Dow Chemical Company, Midland, Mich.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])C.[Li][CH:7]([CH2:9][CH3:10])[CH3:8].CN(C)[CH2:13][CH2:14]N(C)CCN(C)C.[C:23]([C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([C:32]([CH3:34])=[CH2:33])[CH:27]=1)([CH3:25])=C.[CH3:35]S(C)=O>O1CCCC1>[C:8]1([C:23]([C:26]2[CH:31]=[CH:30][CH:29]=[C:28]([C:32]([C:34]3[CH:1]=[CH:2][CH:3]=[CH:5][CH:35]=3)=[CH2:33])[CH:27]=2)=[CH2:25])[CH:14]=[CH:13][CH:10]=[CH:9][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C(C)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(CCN(C)C)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C1=CC(=CC=C1)C(=C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=C)C1=CC(=CC=C1)C(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.